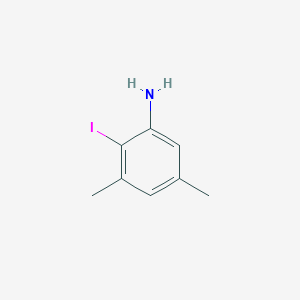

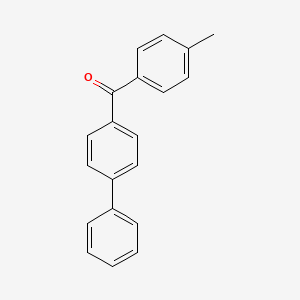

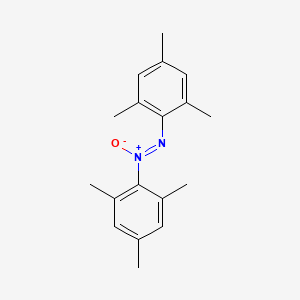

![molecular formula C14H13IN2 B3052244 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide CAS No. 39778-14-8](/img/structure/B3052244.png)

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide

Übersicht

Beschreibung

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide, also known as 3-MPBI, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an organometallic compound that contains a carbon-iodine bond, and it is commercially available as a crystalline powder. 3-MPBI has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

- Synthesis for Solar Cell Applications : A derivative, 1, 3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, was synthesized and used as an electrolyte in dye-sensitized solar cells, demonstrating a specific performance under solar light conditions (Ramkumar et al., 2014).

Catalysis and Chemical Synthesis

- Trinuclear Palladium Complexes for Catalysis : Another derivative, 3-Methyl-1-(2-(phenylthio/seleno)ethyl)-1H-benzo[d]imidazol-3-ium iodide, was used to synthesize trinuclear palladium complexes, efficient in catalyzing nitrile-amide interconversion and Sonogashira C-C coupling (Dubey et al., 2017).

Materials Science

- Ionic Liquid Crystals : A method for preparing ionic liquid crystals using derivatives of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide was reported, focusing on their mesomorphic properties and potential applications in materials science (Fouchet et al., 2009).

Liquid-Liquid Solvent Extraction

- Selective Extraction of Metals : Derivatives were used in liquid-liquid solvent extraction for the selective extraction and stripping of Cd(II) from acidic iodide solutions, demonstrating effectiveness in separating specific metal ions (Eyupoglu & Polat, 2015).

Polymerization and Materials Application

- Polymerization Initiators : A study used bromo-functionalized multi-walled carbon nanotubes as initiators for polymerization of ionic liquid monomers, including derivatives of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide, exploring applications in materials science (Chang et al., 2012).

Organic Synthesis

- Facile Synthesis of Benzimidazole Derivatives : A study reported on the use of a related compound, 1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid, for synthesizing various substituted benzimidazoles under green conditions, demonstrating its utility in organic synthesis (Sajjadifar et al., 2019).

Pharmaceutical Research

- Antitumor Activity : Compounds bearing a benzimidazole moiety, synthesized from derivatives of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide, were evaluated for their potential antitumor activities, with certain compounds showing significant results (El‐All et al., 2015).

Non-Linear Optical (NLO) Materials

- Potential NLO Materials : A study on derivatives of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide explored their use as potential organic non-linear optical materials, indicating significant NLO responses (Manikandan et al., 2019).

Eigenschaften

IUPAC Name |

1-methyl-3-phenylbenzimidazol-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2.HI/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15;/h2-11H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVSIGHTXFBSKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C2=CC=CC=C21)C3=CC=CC=C3.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483717 | |

| Record name | 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide | |

CAS RN |

39778-14-8 | |

| Record name | 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

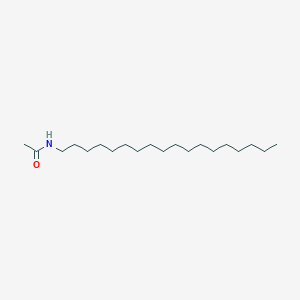

![3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3052168.png)